molecular formula C11H17N B1291095 2-Benzylbutan-1-amine CAS No. 1017145-79-7

2-Benzylbutan-1-amine

Cat. No. B1291095
CAS RN: 1017145-79-7
M. Wt: 163.26 g/mol
InChI Key: GGYONGNXNLXRAS-UHFFFAOYSA-N
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Description

2-Benzylbutan-1-amine, also known as N-benzyl-2-aminobutane, is a member of the amine family. Amines are organic compounds characterized by one or more nitrogen atom(s) bonded to carbon atoms through a covalent bond .


Molecular Structure Analysis

The molecular structure of 2-Benzylbutan-1-amine can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectra can be used in determining the structure of an unknown amine . The nitrogen rule of mass spectrometry can be used to determine whether a compound has an odd or even number of nitrogen atoms in its structure .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Benzylbutan-1-amine are not detailed in the search results, amines in general are known to participate in a wide range of chemical reactions. For instance, they can undergo reactions with alkyl halides to form secondary and tertiary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can be analyzed using various techniques. For instance, their infrared spectra can show absorptions resulting from the N-H bonds of primary and secondary amines .

Scientific Research Applications

Pharmacological Applications

Due to its structure, 2-Benzylbutan-1-amine may have pharmacological properties similar to other biogenic amines. These compounds can possess strong pharmacologic effects, and some are important as precursors of hormones and components of coenzymes. The study of such amines can lead to the development of new drugs that target these pathways, potentially offering treatments for disorders in nervous, respiratory, and cardiovascular systems .

Toxicological Research

Biogenic amines like 2-Benzylbutan-1-amine can cause toxicological risks and health hazards, triggering psychoactive, vasoactive, and hypertensive effects when consumed in high amounts. Research into the toxic effects of biogenic amines is crucial for understanding their impact on health and for the development of safety regulations in food and pharmaceutical industries .

Bioluminescence Studies

2-Benzylbutan-1-amine: could be used in the study of bioluminescence, where it may act as a substrate for enzyme luciferase in the production of light. This has applications in gene assays, detection of protein-protein interactions, high-throughput screening in drug discovery, hygiene control, analysis of pollution in ecosystems, and in vivo imaging in small mammals .

Biomedical Applications

In biomedicine, compounds like 2-Benzylbutan-1-amine could be involved in advanced applications such as bioluminescence-induced photo-uncaging of small molecules, photodynamic therapy (PDT), and in the control of neurons. These applications represent the cutting edge of research where chemistry intersects with biology to provide innovative therapeutic techniques .

Synthetic Organic Chemistry

As a synthetic organic compound, 2-Benzylbutan-1-amine has a role in the field of synthetic organic chemistry. It can be used as a building block for the synthesis of more complex molecules. Its study can lead to the development of new synthetic methodologies and contribute to the advancement of organic synthesis as a discipline.

Mechanism of Action

The mechanism of action of amines can vary depending on their structure and the biological system in which they are involved. For instance, ketamine, an amine, acts by antagonizing the N-Methyl-D-Aspartate (NMDA) receptor .

Future Directions

While specific future directions for 2-Benzylbutan-1-amine are not detailed in the search results, research in the field of amines is ongoing. For instance, deep brain stimulation (DBS) is opening new therapeutic possibilities for neurological and psychiatric disorders . Furthermore, bioelectrocatalysis, which involves the use of materials derived from biological systems as catalysts to catalyze redox reactions, is a promising field of research .

properties

IUPAC Name

2-benzylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYONGNXNLXRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640578
Record name 2-Benzylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017145-79-7
Record name 2-Benzylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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